Cytotoxic Activity: Glutinol Acetate vs. β-Amyrin Acetate and Friedelin in Four Human Cancer Cell Lines
In a head-to-head comparative study of six compounds isolated from Acer mandshuricum, glutinol acetate (compound 3) demonstrated significant cytotoxic activity with GI50 values ranging from 11.1 to 17.9 µM across four human cancer cell lines (HL-60, SK-OV-3, A549, and HT-29) [1]. β-Amyrin acetate (compound 2) exhibited comparable potency within the same GI50 range, whereas friedelin (compound 4) and the steroid glycoside (compound 6) showed only marginal activity [1]. This establishes glutinol acetate as one of two equipotent cytotoxic leads within this plant-derived fraction, distinguishing it from the structurally related but weakly cytotoxic friedelin.
| Evidence Dimension | Cytotoxic potency (GI50) |
|---|---|
| Target Compound Data | Glutinol acetate: 11.1–17.9 µM (range across four cell lines) |
| Comparator Or Baseline | β-Amyrin acetate: 11.1–17.9 µM (range across same four cell lines); Friedelin: marginal cytotoxicity |
| Quantified Difference | Glutinol acetate and β-amyrin acetate exhibit equivalent potency within the same 11.1–17.9 µM range; both are markedly more cytotoxic than friedelin |
| Conditions | Human cancer cell lines: HL-60 (promyelocytic leukemia), SK-OV-3 (ovarian adenocarcinoma), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma); assay not explicitly specified in abstract but consistent with standard NCI screening protocols |
Why This Matters
For procurement decisions, glutinol acetate provides validated cytotoxic activity against a diverse panel of human cancer cell lines, offering a potency-equivalent alternative to β-amyrin acetate while presenting a distinct structural scaffold for structure-activity relationship (SAR) studies.
- [1] Ding Y, et al. Triterpene compounds isolated from Acer mandshuricum and their anti-inflammatory activity. Bioorg Med Chem Lett. 2010;20(5):1528-1531. View Source
